

# Theoretical studies of NiTe<sub>2</sub> as a Dirac semimetal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel telluride

Cat. No.: B1630438

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Studies of NiTe<sub>2</sub> as a Dirac Semimetal

## Introduction

Nickel ditelluride (NiTe<sub>2</sub>), a member of the transition metal dichalcogenide (TMDC) family, has emerged as a significant material in condensed matter physics.<sup>[1][2][3]</sup> It crystallizes in a layered trigonal structure and is theoretically predicted and experimentally confirmed to be a type-II Dirac semimetal.<sup>[1][4][5][6]</sup> A defining characteristic of NiTe<sub>2</sub> is that its Lorentz-violating type-II Dirac fermions are located exceptionally close to the Fermi level.<sup>[1][5][6][7][8]</sup> This proximity makes NiTe<sub>2</sub> an advantageous platform for investigating the intrinsic properties of Dirac fermions and exploring exotic quantum phenomena such as topological surface states, nontrivial Berry phase, and potential for topological superconductivity.<sup>[1][4][5][9]</sup>

This guide provides a comprehensive overview of the theoretical studies that have established NiTe<sub>2</sub> as a type-II Dirac semimetal, detailing the computational methodologies, key quantitative findings, and the experimental protocols used for verification.

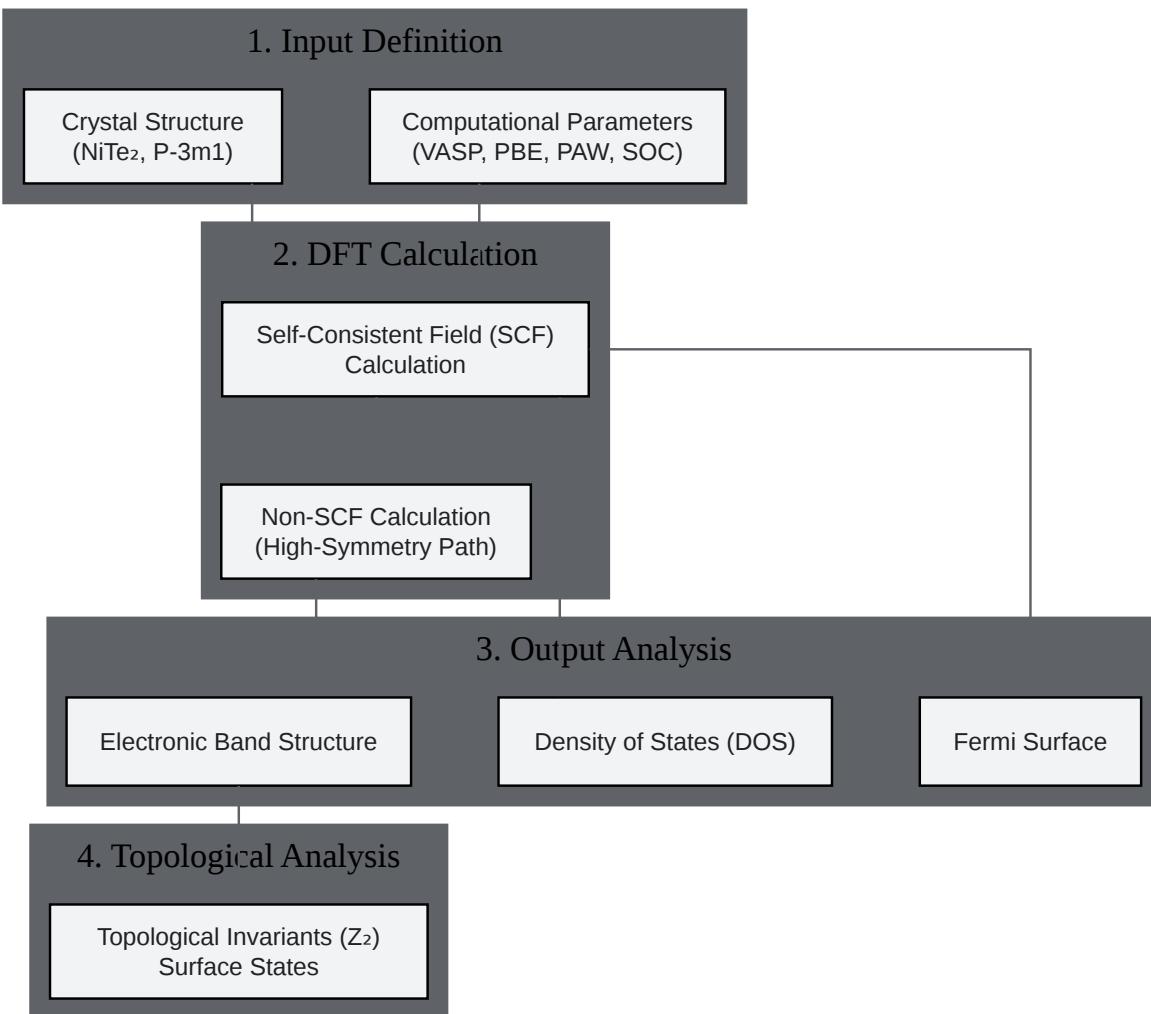
## Theoretical Framework and Computational Methodology

The theoretical investigation of NiTe<sub>2</sub>'s electronic properties is predominantly grounded in Density Functional Theory (DFT).<sup>[1][2][10]</sup> These first-principles calculations are essential for modeling the electronic band structure and identifying topological features.

## Density Functional Theory (DFT) Approach

DFT calculations for  $\text{NiTe}_2$  are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP).<sup>[1]</sup> The methodology involves solving the Kohn-Sham equations for a periodic crystal lattice. Key components of the computational protocol include:

- Potentials: The interaction between core and valence electrons is described using methods like the Projector Augmented Wave (PAW) potentials.<sup>[1]</sup>
- Exchange-Correlation Functional: The electron-electron exchange and correlation effects are approximated, most commonly with the Generalized Gradient Approximation (GGA) as formulated by Perdew-Burke-Ernzerhof (PBE).<sup>[1]</sup>
- Van der Waals Interactions: Since  $\text{NiTe}_2$  is a layered material with van der Waals forces between layers, corrections such as the DFT-D2 or DFT-D3 methods are included for accurate structural relaxation and interlayer spacing.<sup>[1][11]</sup>
- Spin-Orbit Coupling (SOC): SOC is a crucial component that must be included in the calculations. It is responsible for lifting certain band degeneracies and is instrumental in the formation of the topologically protected Dirac states.<sup>[2][4]</sup>
- Parameters: Calculations require setting a kinetic energy cutoff for the plane-wave basis set (e.g., 400 eV) and defining a Monkhorst-Pack k-point grid for sampling the Brillouin zone.<sup>[1]</sup>



[Click to download full resolution via product page](#)

*DFT Workflow for NiTe<sub>2</sub> Electronic Structure Calculation.*

## Key Theoretical Findings and Data Presentation

Theoretical studies have yielded precise quantitative data on the structural and electronic properties of NiTe<sub>2</sub>.

## Crystal Structure and Electronic Properties

NiTe<sub>2</sub> crystallizes in the CdI<sub>2</sub>-type trigonal structure, belonging to the P-3m1 space group.[2] [12][13] The structure consists of layers of Ni atoms sandwiched between two hexagonal layers

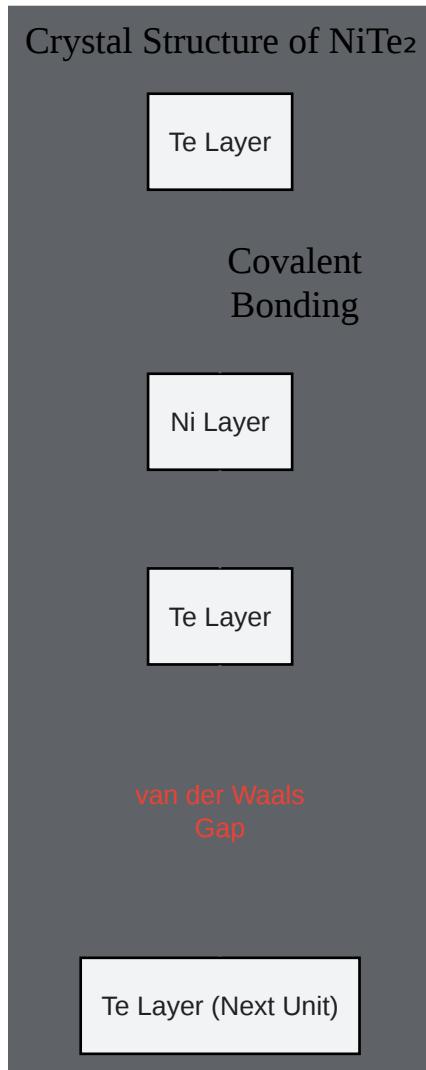
of Te atoms, with weak van der Waals forces holding the Te-Ni-Te trilayers together.[\[2\]](#) The key theoretically predicted parameters are summarized below.

Parameter	Value	Reference
Crystal Structure	Trigonal	<a href="#">[3]</a> <a href="#">[12]</a>
Space Group	P-3m1 (No. 164)	<a href="#">[2]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Lattice Constant 'a'	3.8550(9) Å	<a href="#">[5]</a>
Lattice Constant 'c'	5.2659(8) Å	<a href="#">[5]</a>
Dirac Point Type	Type-II	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Dirac Point Location	$k = (0, 0, \pm 0.35)$ ( $2\pi/c$ ) along $\Gamma$ -A	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Dirac Point Energy	+20 meV to +100 meV (relative to $E_F$ )	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>

Table 1: Summary of Crystal and Electronic Structure Parameters of  $\text{NiTe}_2$ .

## Electronic Band Structure and Topology

The hallmark of  $\text{NiTe}_2$ 's electronic structure is the presence of a pair of type-II Dirac nodes along the high-symmetry  $\Gamma$ -A direction in the Brillouin zone.[\[4\]](#)[\[6\]](#) These nodes arise from a band inversion between the Ni-d and Te-p orbitals and are protected by time-reversal and inversion symmetries.[\[4\]](#)[\[6\]](#) Unlike type-I Dirac points which are point-like at the Fermi surface, type-II nodes are tilted and emerge at the boundary between electron and hole pockets.[\[5\]](#) First-principles calculations also predict nontrivial topological surface states, which manifest as spin-polarized Dirac cones on the material's surface.[\[4\]](#)[\[5\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

*Layered Crystal Structure of  $\text{NiTe}_2$ .*

## Experimental Protocols for Verification

Theoretical predictions for  $\text{NiTe}_2$  are primarily verified using surface-sensitive spectroscopy and microscopy techniques.

### Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique used to map the electronic band structure of materials.[\[1\]](#)[\[4\]](#)[\[9\]](#)

**Methodology:**

- **Sample Preparation:** High-quality single crystals of  $\text{NiTe}_2$  are grown using methods like vertical gradient freeze or physical vapor deposition.[4] The crystals are cleaved in-situ under ultra-high vacuum to expose a clean, atomically flat surface.
- **Photoemission:** The sample is irradiated with monochromatic photons (typically from a synchrotron light source or a UV lamp) with sufficient energy to cause photoemission of electrons.
- **Electron Analysis:** An electron spectrometer measures the kinetic energy and emission angle of the ejected photoelectrons.
- **Band Mapping:** By conserving energy and momentum, the binding energy and crystal momentum of the electron within the solid can be determined. Systematically varying the emission angle and incident photon energy allows for the reconstruction of the  $E$  vs.  $k$  band dispersion relations.[6]
- **Verification:** The experimentally measured band structure is compared with DFT calculations. For  $\text{NiTe}_2$ , ARPES experiments have successfully confirmed the metallic nature, the presence of topological surface states crossing the Fermi level, and the location of the bulk Dirac cone near the Fermi energy.[1][6][9][14]

## Scanning Tunneling Microscopy (STM)

STM is used to investigate the atomic structure of the surface and to study local electronic properties and defects.

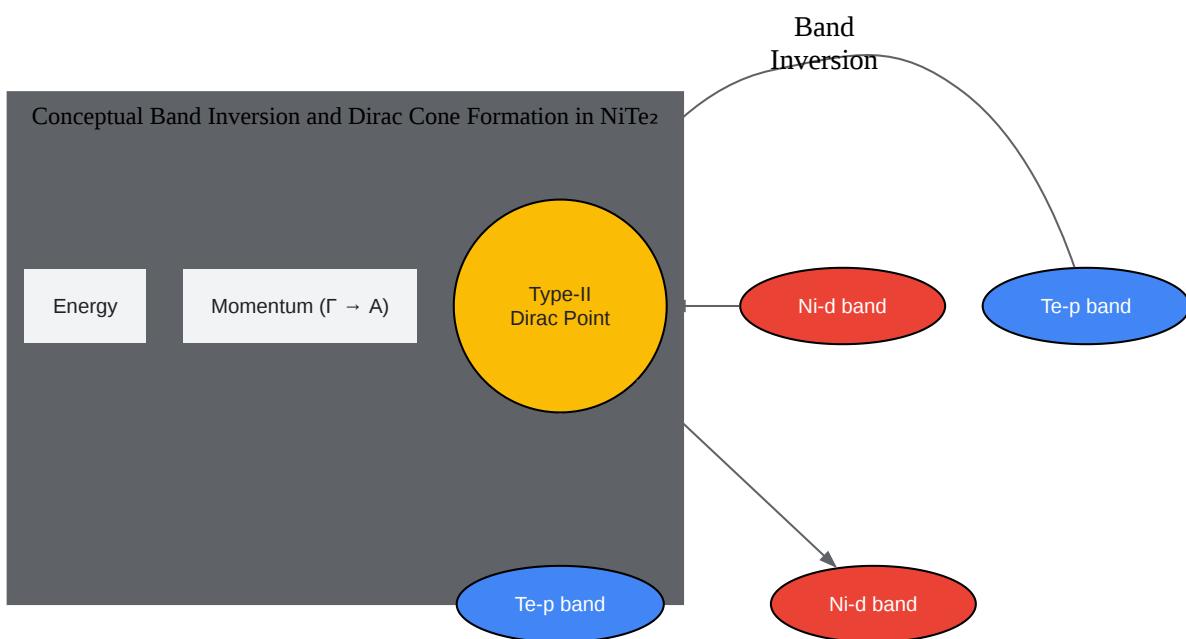
**Methodology:**

- **Surface Imaging:** A sharp metallic tip is brought very close to the sample surface, and a bias voltage is applied. Electrons tunnel across the vacuum gap, creating a current that is extremely sensitive to the tip-sample distance. This allows for atomic-resolution imaging of the surface.
- **Defect Identification:** STM can identify native point defects, such as vacancies and antisite defects, which are inevitable during synthesis and can impact electronic properties.[1] DFT

calculations are often used in conjunction with STM to identify the nature of these observed defects.[1]

- Quasiparticle Interference (QPI): By analyzing the spatial modulations in the local density of states, QPI measurements can provide information about scattering processes and the electronic band structure, corroborating findings from ARPES and DFT.[9]

Conceptual Band Inversion and Dirac Cone Formation in NiTe<sub>2</sub>



[Click to download full resolution via product page](#)

*Band Inversion along  $\Gamma$ -A leading to a Dirac Point.*

## Conclusion and Outlook

Theoretical studies, primarily based on Density Functional Theory, have been pivotal in identifying and characterizing NiTe<sub>2</sub> as a type-II Dirac semimetal. These calculations have accurately predicted its crystal structure, electronic band features, and topological properties. The key finding—that the Dirac nodes are located very close to the Fermi level—has been consistently supported by experimental evidence from ARPES and STM.[1][6] This proximity of topological fermions to the Fermi energy distinguishes NiTe<sub>2</sub> from other TMDC-based Dirac semimetals and makes it a highly promising candidate for exploring novel transport phenomena and for potential applications in spintronics and topological quantum computing.[4][7] Future theoretical work may focus on the effects of strain, doping, and reduced dimensionality on its topological states.[10]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. arxiv.org [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. 2dsemiconductors.com [2dsemiconductors.com]
- 4. Realization of Type-II Dirac Semi-metal in NiTe2 using Structural, Electrical and Magnetic Investigation [etd.iisc.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mp-2578: NiTe2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]

- 14. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
- To cite this document: BenchChem. [Theoretical studies of NiTe2 as a Dirac semimetal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630438#theoretical-studies-of-nite2-as-a-dirac-semimetal>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)